3(2H)-Benzofuranone, 2,7-dimethyl-

CAS No.:

Cat. No.: VC17270018

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O2 |

|---|---|

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 2,7-dimethyl-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3 |

| Standard InChI Key | SGVDGAYYYREPQY-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)C2=CC=CC(=C2O1)C |

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

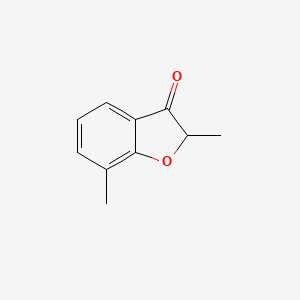

3(2H)-Benzofuranone, 2,7-dimethyl- (IUPAC: 2,7-dimethyl-1-benzofuran-3-one) features a benzofuranone backbone with methyl substituents at the 2- and 7-positions (Figure 1) . The benzofuranone system consists of a benzene ring fused to a furan moiety, where the furan ring is partially saturated, resulting in a ketone group at position 3. Key identifiers include:

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.18 g/mol

-

CAS Registry Number: 54365-79-6

The stereochemistry of the molecule includes one undefined stereocenter at the 2-methyl position, contributing to potential conformational flexibility .

Computational and Experimental Properties

PubChem-derived computed properties provide insights into its physicochemical behavior :

| Property | Value |

|---|---|

| XLogP3-AA | 2.2 |

| Topological Polar SA | 26.3 Ų |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

| Heavy Atom Count | 12 |

The compound’s moderate lipophilicity (XLogP3-AA = 2.2) suggests favorable membrane permeability, a critical factor in drug design .

Synthetic Methodologies

Regioselective Synthesis via Pyrone-Nitroalkene Cyclization

Zhang and Beaudry (2021) developed a regioselective route using 3-hydroxy-2-pyrones and nitroalkenes (Scheme 1) . Key steps include:

-

Cycloaddition: Reaction of 3-hydroxy-2-pyrone with methyl 3-nitrobut-3-enoate in dichlorobenzene (DCB) at 120°C for 16 hours.

-

Acid Catalysis: Trifluoroacetic acid (TFA) and AlCl₃ facilitate cyclization, yielding 2,7-dimethylbenzofuran-3(2H)-one in 65–80% yield .

This method enables programmable substitution patterns, critical for generating analogs with tailored bioactivity.

Heteroannulation of Benzoquinones

Pirouz et al. (2021) reported a one-pot synthesis via [3+2] heteroannulation of benzoquinones (BQ) with cyclohexenones under acidic conditions (PhMe/AcOH) . The reaction proceeds through:

-

Electrophilic Activation: BQ undergoes protonation, enhancing electrophilicity.

-

Nucleophilic Attack: Cyclohexenone enol attacks BQ, forming a furanylidene intermediate.

-

Aromatization: Spontaneous dehydration yields the benzofuranone core .

This approach avoids multistep sequences, achieving 70–81% yields for structurally complex derivatives .

Spectroscopic and Analytical Data

Mass Spectrometry

GC-MS analysis (NIST Library) identifies characteristic fragmentation patterns :

-

Base Peak: m/z 162 (molecular ion)

-

Major Fragments: m/z 90 (C₅H₆O⁺), m/z 118 (C₇H₆O₂⁺)

The dominance of m/z 162 confirms molecular stability under electron ionization conditions .

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for 2,7-dimethylbenzofuranone is limited, analogous compounds exhibit:

-

¹H NMR: Singlets for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.6 ppm) .

-

¹³C NMR: Carbonyl resonance (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm) .

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 3b | 21 | 1,020 | 48.6 (MAO-A) |

| 4c | >10,000 | 16 | >625 (MAO-B) |

Compound 3b acts as a competitive MAO-A inhibitor (Kᵢ = 10 nM), while 4c targets MAO-B (Kᵢ = 6.1 nM) . QSAR models correlate substituent electronegativity with activity, guiding rational drug design .

Applications in Materials and Organic Synthesis

Benzofuran Precursors

2,7-Dimethylbenzofuranone serves as a key intermediate in benzofuran synthesis. Dehydrogenation or cross-coupling reactions yield substituted benzofurans, valuable in optoelectronics and polymer chemistry .

Natural Product Analogues

The compound’s scaffold mimics bioactive natural products (e.g., bergamottin), enabling synthetic access to derivatives with enhanced bioavailability or potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume